molecular formula C17H22 B14290923 4A-(Prop-2-EN-1-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthrene CAS No. 113984-18-2

4A-(Prop-2-EN-1-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthrene

Cat. No.: B14290923
CAS No.: 113984-18-2
M. Wt: 226.36 g/mol
InChI Key: BKQRCAOEYVYVQE-UHFFFAOYSA-N
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Description

4A-(Prop-2-EN-1-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthrene is an organic compound with a complex structure that includes a phenanthrene backbone with an additional prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4A-(Prop-2-EN-1-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthrene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the phenanthrene core. The prop-2-en-1-yl group can be introduced through an alkylation reaction using appropriate reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4A-(Prop-2-EN-1-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthrene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.

Scientific Research Applications

4A-(Prop-2-EN-1-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthrene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4A-(Prop-2-EN-1-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthrene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Prop-2-en-1-yl)phenol: A simpler compound with a similar prop-2-en-1-yl group.

    N-(Prop-2-en-1-yl)acetamide: Another compound with a prop-2-en-1-yl group but different core structure.

Properties

CAS No.

113984-18-2

Molecular Formula

C17H22

Molecular Weight

226.36 g/mol

IUPAC Name

4a-prop-2-enyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene

InChI

InChI=1S/C17H22/c1-2-12-17-13-6-5-8-15(17)11-10-14-7-3-4-9-16(14)17/h2-4,7,9,15H,1,5-6,8,10-13H2

InChI Key

BKQRCAOEYVYVQE-UHFFFAOYSA-N

Canonical SMILES

C=CCC12CCCCC1CCC3=CC=CC=C23

Origin of Product

United States

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